12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
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Overview
Description
3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by its fused pyrimidine and thieno rings, which are further substituted with phenyl and trifluoromethyl groups. These structural elements contribute to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of phenyl and trifluoromethyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings, using reagents like halogens or nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
When compared to other similar compounds, 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiadiazoles and thioamides: These heterocyclic compounds also display a wide range of biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C27H15F3N4O2S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione |
InChI |
InChI=1S/C27H15F3N4O2S/c28-27(29,30)17-12-7-13-18(14-17)34-25(35)23-22(31-26(34)36)20-19(15-8-3-1-4-9-15)21(32-33-24(20)37-23)16-10-5-2-6-11-16/h1-14H,(H,31,36) |
InChI Key |
RYRJYRJTEHKAKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC(=C5)C(F)(F)F)SC3=NN=C2C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC(=C5)C(F)(F)F)SC3=NN=C2C6=CC=CC=C6 |
Origin of Product |
United States |
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